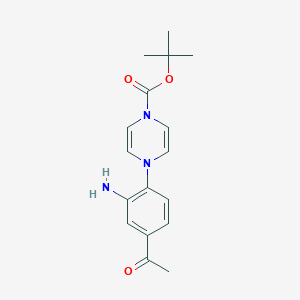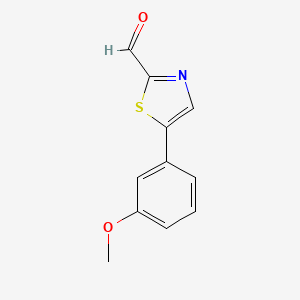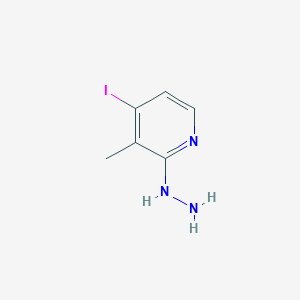
2-Hydrazinyl-4-iodo-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-4-iodo-3-methylpyridine is a chemical compound with the molecular formula C6H8IN3 It is a derivative of pyridine, characterized by the presence of hydrazinyl, iodo, and methyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-iodo-3-methylpyridine typically involves the iodination of 3-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes the following steps:
Iodination: 3-methylpyridine is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 4-position.
Hydrazinylation: The iodinated product is then reacted with hydrazine hydrate under reflux conditions to replace the halogen with a hydrazinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-Hydrazinyl-4-iodo-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-Hydrazinyl-4-iodo-3-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydrazinyl-4-iodo-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The hydrazinyl group can form strong interactions with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 2-Hydrazinyl-4-chloro-3-methylpyridine
- 2-Hydrazinyl-4-bromo-3-methylpyridine
- 2-Hydrazinyl-4-fluoro-3-methylpyridine
Uniqueness
2-Hydrazinyl-4-iodo-3-methylpyridine is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability can lead to stronger interactions in both chemical reactions and biological systems.
属性
分子式 |
C6H8IN3 |
|---|---|
分子量 |
249.05 g/mol |
IUPAC 名称 |
(4-iodo-3-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8IN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) |
InChI 键 |
LREDNLYYPMVVDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1NN)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



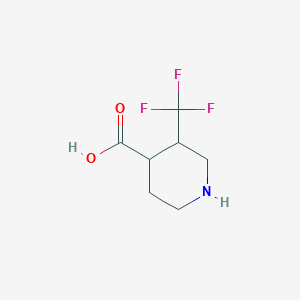
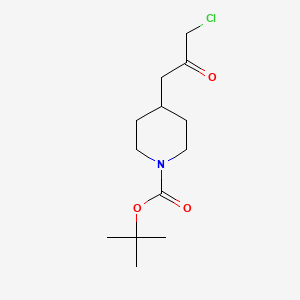
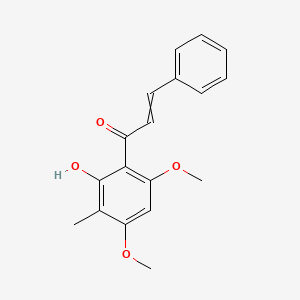
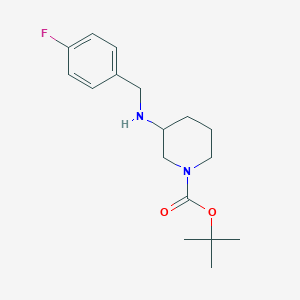
![Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15147777.png)

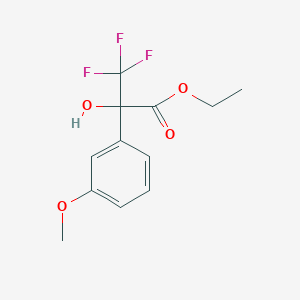
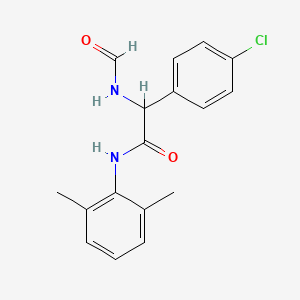
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
